molecular formula C8H8ClN3O2 B2380932 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride CAS No. 2375259-73-5

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2380932
CAS RN: 2375259-73-5
M. Wt: 213.62
InChI Key: SBDLSOVGXGGSBT-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, various pyrazolo[3,4-b]pyridine derivatives have been synthesized . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-b]pyridines involve various synthetic strategies and approaches .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines can be characterized by Mass, IR, 1H, 13C NMR spectra and CHN analysis data .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and crystal structure investigations : This compound and its derivatives are often synthesized and structurally analyzed for better understanding. For instance, Shen et al. (2012) synthesized pyrazole derivatives related to this compound, studying their molecular structures through X-ray diffraction and theoretical calculations (Shen, Huang, Diao, & Lei, 2012).

  • Exploration of vibrational spectra and structure : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives, providing insights into their molecular characteristics (Bahgat, Jasem, & El‐Emary, 2009).

Chemical Reactions and Properties

  • Study of reaction mechanisms : The reaction mechanisms involving these compounds are of significant interest. For example, Yıldırım et al. (2005) examined the functionalization reactions of related pyrazole-3-carboxylic acid and acid chloride, contributing to the understanding of their chemical behavior (Yıldırım, Kandemirli, & Demir, 2005).

  • Tautomerism and stability analysis : Gubaidullin et al. (2014) explored the tautomerism and stability of hexahydro-pyrazolo[4,3-c]pyridine derivatives, providing insights into their chemical properties and stability in various conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Pharmaceutical and Medicinal Research

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridines could involve the development of new synthetic processes and the exploration of their biomedical applications .

properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4;/h2-3H,1H3,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDLSOVGXGGSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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